

A Comparative Guide to the Kinase Selectivity of JNJ-3790339

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | JNJ-3790339 | |
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An Important Clarification on Compound Identity: Initial searches for the kinase cross-reactivity of "JNJ-3790339" may lead to confusion with a similarly named compound, JNJ-7706621. It is crucial to distinguish between these two molecules. JNJ-7706621 is a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. In contrast, JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase α (DGK α), an enzyme that plays a critical role in lipid signaling pathways. This guide will focus exclusively on the kinase selectivity of JNJ-3790339.

JNJ-3790339, an analog of Ritanserin, has been identified as a more selective inhibitor for DGK α compared to its parent compound. Its primary therapeutic potential lies in its ability to enhance T-cell activation by inhibiting DGK α , which acts as an immune checkpoint.[1][2] This guide provides a comparative analysis of **JNJ-3790339**'s cross-reactivity with other DGK isoforms, supported by experimental data.

Data Presentation: Cross-Reactivity of JNJ-3790339 and Ritanserin with Diacylglycerol Kinase Isoforms

The following table summarizes the inhibitory activity of **JNJ-3790339** and its parent compound, Ritanserin, against various DGK isoforms. The data is extracted from studies identifying **JNJ-3790339** as a selective DGK α inhibitor.[3]



| Compound | Target Kinase | IC50 | Comments |
|-------------|---|---|---|
| JNJ-3790339 | DGKα | 9.6 μM[4] | Primary Target |
| DGKβ | No significant inhibition at IC50 for DGKα[3] | Demonstrates high selectivity over DGKβ | |
| DGKγ | No significant inhibition at IC50 for DGKα[3] | Demonstrates high selectivity over DGKy | |
| DGΚζ | No significant inhibition at IC50 for DGKα[3] | Demonstrates high selectivity over DGKζ | |
| Ritanserin | DGKα | ~15 µM[5] | Parent compound, also inhibits other DGK isoforms |
| DGKβ | Significant inhibition at 50 μM[3] | Less selective than JNJ-3790339 | |
| DGKy | Significant inhibition at 50 μM[3] | Less selective than JNJ-3790339 | _ |
| DGΚζ | No significant inhibition[3] | Selective against this isoform | |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the determination of DGK α inhibition by **JNJ-3790339**.[3]

In Vitro DGK Kinase Assay



This assay measures the enzymatic activity of DGK isoforms and the inhibitory effects of compounds like **JNJ-3790339**.

- Cell Lysate Preparation: HEK-293T cells were transiently transfected with plasmids expressing individual DGK isoforms (α , β , γ , or ζ). After 48 hours, cells were lysed to obtain total protein containing the overexpressed kinase.
- Liposome Preparation: Liposomes containing the DGK substrate, 1,2-dioleoyl-sn-glycerol (DAG), and phosphatidylserine were prepared by sonication.
- Kinase Reaction:
 - A defined amount of cell lysate (e.g., 2.8 μg for DGKα screening, 5 μg for other DGK assays) was incubated with the prepared liposomes.
 - JNJ-3790339 or a vehicle control (DMSO) was added to the reaction mixture.
 - The kinase reaction was initiated by adding 10 μ L of 10 mM ATP solution spiked with [y-32P]-ATP.
 - The reaction was allowed to proceed for 20 minutes at 30°C.
- Termination and Product Extraction:
 - The reaction was stopped by the addition of 0.5 ml of methanol with 0.1 N HCl.
 - 1 ml of ethyl acetate was added, followed by 1 ml of 1 M MgCl2 to facilitate phase separation.
 - The mixture was vortexed thoroughly, and the organic phase containing the 32P-labeled phosphatidic acid (the product of the kinase reaction) was extracted.
- Quantification: The amount of incorporated [32P] was measured using a scintillation counter
 to determine the enzymatic activity. The inhibitory effect of JNJ-3790339 was calculated by
 comparing the activity in the presence of the inhibitor to the vehicle control.

Mandatory Visualization



Signaling Pathway of T-Cell Activation and DGKα Inhibition

The following diagram illustrates the role of DGK α in the T-cell activation signaling pathway and the effect of its inhibition by **JNJ-3790339**.

Caption: DGKα inhibition by **JNJ-3790339** preserves DAG levels, promoting T-cell activation pathways.

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